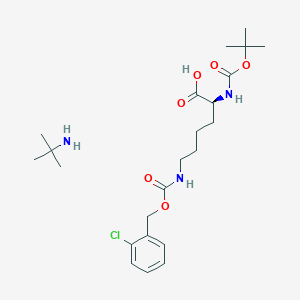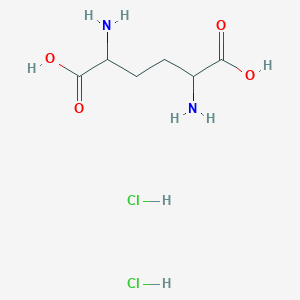
Mono-fmoc ethylene diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-fmoc ethylene diamine hydrochloride (MFMEDH) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. MFMEDH is a derivative of ethylene diamine, a strong base that has been used in many organic synthesis reactions. It is also used as a reagent in enzymatic assays and as a buffer in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
It is used in the synthesis of peptide nucleic acid monomers and oligomers. For instance, Wojciechowski and Hudson (2008) described a practical synthesis of esters of N-[2-(Fmoc)aminoethyl]glycine, which were then used in the synthesis of peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties (Wojciechowski & Hudson, 2008).
Its derivatives have been explored for gelation capabilities. For instance, Qianying et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s and found they could form stable thermo-reversible organogels in various solvents (Qianying et al., 2016).
It has applications in the field of chromatography. Lopez et al. (1996) developed a liquid chromatographic method using 9-fluorenylmethylchloroformate (FMOC) for determining dimethylamine in groundwater (Lopez et al., 1996).
It is used in the synthesis of various organic compounds. Kuchelmeister and Schmuck (2009) reported the synthesis of a versatile template, 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid, which can be used as a scaffold for the solid-phase synthesis of dipodal or cyclic peptidic receptors (Kuchelmeister & Schmuck, 2009).
It is also involved in the formation of hydrogel monoliths, as demonstrated by Castelletto et al. (2012), who reported the formation of hydrogel monoliths using functionalized peptide Fmoc-RGD (Castelletto et al., 2012).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














